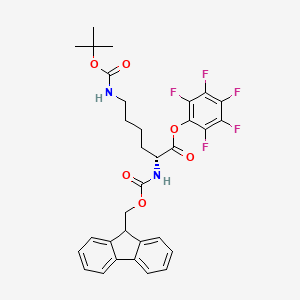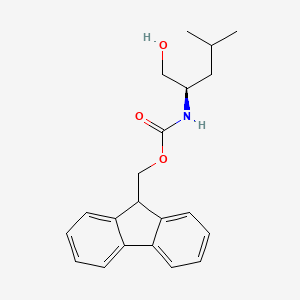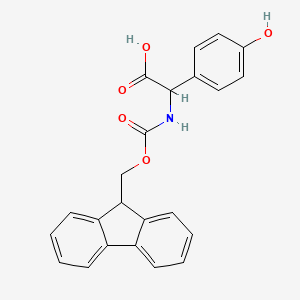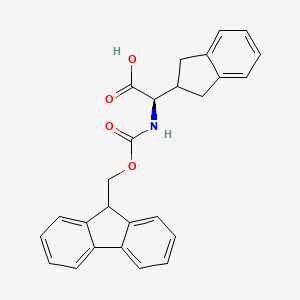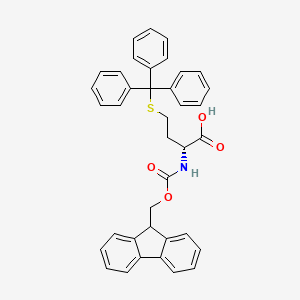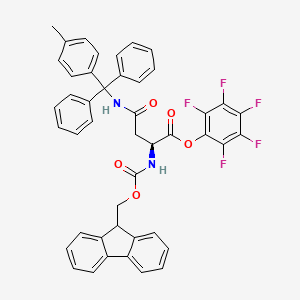
Fmoc-Asn(Mtt)-OPfp
Übersicht
Beschreibung
Fmoc-Asn(Mtt)-OPfp is a synthetic compound used in solid-phase peptide synthesis. It is a derivative of asparagine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain amide is protected by a 4-methyltrityl (Mtt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This compound is particularly useful in peptide synthesis due to its stability and ease of deprotection.
Wissenschaftliche Forschungsanwendungen
Fmoc-Asn(Mtt)-OPfp is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including diagnostics and therapeutics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Mtt)-OPfp typically involves the following steps:
Protection of the Amino Group: The amino group of asparagine is protected using the Fmoc group. This is achieved by reacting asparagine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side-Chain Amide: The side-chain amide of the Fmoc-protected asparagine is then protected using the 4-methyltrityl group. This is done by reacting the Fmoc-asparagine with 4-methyltrityl chloride in the presence of a base like triethylamine.
Activation of the Carboxyl Group: Finally, the carboxyl group is activated as a pentafluorophenyl ester by reacting the Fmoc-Asn(Mtt) with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Asn(Mtt)-OPfp undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions.
Coupling Reactions: The activated pentafluorophenyl ester reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Mtt removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activating the carboxyl group.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Wirkmechanismus
The mechanism of action of Fmoc-Asn(Mtt)-OPfp involves the formation of peptide bonds through nucleophilic attack by amino groups on the activated pentafluorophenyl ester. The Fmoc and Mtt groups protect the amino and side-chain amide groups, respectively, during the synthesis process, preventing unwanted side reactions. These protecting groups are removed at specific stages to allow for the formation of the desired peptide sequence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asn(Trt)-OPfp: Similar to Fmoc-Asn(Mtt)-OPfp but uses a trityl (Trt) group for side-chain protection.
Fmoc-Asn(Boc)-OPfp: Uses a tert-butoxycarbonyl (Boc) group for side-chain protection.
Uniqueness
This compound is unique due to the use of the Mtt group, which offers advantages in terms of solubility and ease of removal compared to other protecting groups like Trt and Boc. This makes it particularly useful in the synthesis of peptides with complex sequences and structures.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52-36(53)24-35(43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)51-44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,51,55)(H,52,53)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHAPHTKOAJLY-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











